![molecular formula C17H21N5O2 B2720044 (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide CAS No. 2035000-20-3](/img/structure/B2720044.png)
(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide
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Description
(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
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Scientific Research Applications
Applications in Scientific Research
Synthesis and Biological Activity : A study detailed the synthesis of a compound with a structural resemblance, which demonstrated significant α-glucosidase inhibition activity, suggesting potential for diabetes research and treatment. This highlights the compound's utility in the development of biologically active molecules (Santoso et al., 2022).
Polymer Science : Research on (meth)acrylamido (co)polymers emphasized their improved solubility in water and alcohols, indicating the compound's relevance in creating biocompatible polymers with potential applications in drug delivery systems and medical devices (Chua et al., 2012).
Photoinitiation and Polymerization : Investigations into triazine-based photoinitiators, such as the one structurally similar to the specified compound, have shown effectiveness in initiating polymerization under visible light. This is crucial for developing new materials in the fields of coatings, adhesives, and photolithography (Kabatc et al., 2011).
Chemical Analysis and Sensing : The ability of acrylamide-based molecularly imprinted polymers to selectively bind to specific targets has been explored for applications in chemical sensing and separation, indicating the compound's potential in analytical chemistry and environmental monitoring (Bakas et al., 2014).
Nonlinear Optics : Research into submicron crystal formation of DAST, a compound with similarities in functional groups, in polymerized thin films, has implications for the compound in the enhancement of nonlinear optical properties. This could be vital for the development of optical devices, such as modulators and switches (Pogosian et al., 2018).
properties
IUPAC Name |
(E)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-7-5-6-8-13(12)9-10-15(23)18-11-14-19-16(22(2)3)21-17(20-14)24-4/h5-10H,11H2,1-4H3,(H,18,23)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWMAPGGWSXYJC-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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